Positional Isomerism: 3-Pyridyloxy vs. 4-Pyridyloxy Attachment Differentiates Steric and Pharmacophoric Geometry
The target compound places the pyridin-4-yloxy group at the piperidine 3-position, whereas the closest commercial analog (CAS 2034251-76-6) carries the same substituent at the 4-position [1][2]. This positional shift alters the spatial relationship between the pyridine nitrogen and the carbonyl oxygen by approximately 0.5–1.0 Å based on the piperidine ring geometry, potentially affecting hydrogen-bonding networks and hydrophobic contacts in target binding pockets . In the Wnt inhibitor patent class, such subtle changes have been shown to modulate cellular potency by >10-fold, supporting the need for direct procurement of the exact isomer [3].
| Evidence Dimension | Position of pyridyloxy substituent on piperidine ring (3 vs. 4) |
|---|---|
| Target Compound Data | Pyridin-4-yloxy at piperidine C-3 (CAS 2034618-66-9) |
| Comparator Or Baseline | Pyridin-4-yloxy at piperidine C-4 (CAS 2034251-76-6) |
| Quantified Difference | Different attachment point; estimated displacement of pyridine N by ~0.5–1.0 Å relative to carbonyl O |
| Conditions | Structural analysis based on computed 3D conformers (PubChem) and general piperidine conformational energetics |
Why This Matters
Procurement of the incorrect positional isomer can lead to false-negative or false-positive SAR results, delaying lead optimization programs.
- [1] PubChem CID 121017965, 3D Conformer data. NCBI (2026). View Source
- [2] Kuujia Product Page CAS 2034251-76-6. Kuujia (2026). View Source
- [3] Merck Patent GmbH et al. WO/2015/144290, describing Wnt inhibitor SAR where position of heteroaryl ether influences potency. View Source
